Amifampridine

Description

Structure

3D Structure

Properties

IUPAC Name |

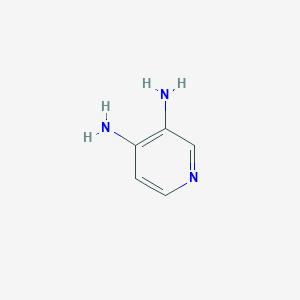

pyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c6-4-1-2-8-3-5(4)7/h1-3H,7H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYTKINVCDFNREN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Record name | 3,4-diaminopyridine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/3,4-diaminopyridine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046715 | |

| Record name | 3,4-Diaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.2 [ug/mL] (The mean of the results at pH 7.4), freely soluble in water, and slightly soluble in solvents ethanol, methanol and acetic acid | |

| Record name | SID51088028 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Amifampridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11640 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

54-96-6 | |

| Record name | 3,4-Diaminopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amifampridine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amifampridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11640 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,4-DIAMINOPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Diaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-diaminopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMIFAMPRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU4S6E2G0J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Amifampridine's Mechanism of Action on Presynaptic Potassium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of amifampridine, with a specific focus on its interaction with presynaptic voltage-gated potassium (Kv) channels. This compound, also known as 3,4-diaminopyridine (3,4-DAP), is a crucial therapeutic agent for Lambert-Eaton Myasthenic Syndrome (LEMS), a rare autoimmune disorder characterized by impaired acetylcholine (B1216132) release at the neuromuscular junction.[1] This guide will delve into the molecular interactions, physiological consequences, and the experimental methodologies used to elucidate this compound's effects.

Core Mechanism of Action

This compound is a broad-spectrum blocker of voltage-gated potassium channels.[2] Its primary therapeutic effect stems from its action at the presynaptic nerve terminal. By blocking the efflux of potassium ions (K+) during the repolarization phase of an action potential, this compound prolongs the duration of the presynaptic action potential.[1] This extended depolarization keeps voltage-gated calcium channels (VGCCs) open for a longer period, leading to an increased influx of calcium ions (Ca2+) into the presynaptic terminal. The elevated intracellular calcium concentration enhances the exocytosis of acetylcholine-containing synaptic vesicles, thereby increasing the amount of acetylcholine released into the synaptic cleft and improving neuromuscular transmission.[1]

Signaling Pathway of this compound at the Presynaptic Terminal

References

The Structure-Activity Relationship of Amifampridine: A Technical Guide for Drug Development Professionals

Introduction

Amifampridine, also known as 3,4-diaminopyridine (3,4-DAP), is a potent voltage-gated potassium (Kv) channel blocker.[1][2] It is the first-line symptomatic treatment for Lambert-Eaton myasthenic syndrome (LEMS), a rare autoimmune disorder characterized by muscle weakness.[3][4] this compound has also been investigated for other neuromuscular disorders.[2] The therapeutic effect of this compound stems from its ability to prolong the action potential at the presynaptic nerve terminal, thereby enhancing calcium influx and subsequently increasing the release of the neurotransmitter acetylcholine (B1216132).[4][5] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs, offering valuable insights for researchers and professionals involved in the development of novel potassium channel blockers.

Mechanism of Action

This compound's primary mechanism of action is the blockade of voltage-gated potassium channels in nerve terminals.[2] In LEMS, autoantibodies target presynaptic calcium channels, leading to reduced acetylcholine release at the neuromuscular junction.[5] By blocking potassium efflux, this compound prolongs the repolarization phase of the action potential. This extended depolarization keeps voltage-gated calcium channels open for a longer duration, leading to an increased influx of calcium ions into the presynaptic terminal. The elevated intracellular calcium concentration enhances the exocytosis of acetylcholine-containing vesicles, thereby improving neuromuscular transmission and alleviating muscle weakness.[2][5]

AP [label="Action Potential\nArrives"]; K_channel [label="Voltage-Gated\nK+ Channel", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Block [label="Blockade", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Prolonged_Depol [label="Prolonged\nDepolarization"]; Ca_channel [label="Voltage-Gated\nCa2+ Channel", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Ca_influx [label="Increased Ca2+\nInflux"]; ACh_release [label="Enhanced ACh\nRelease"]; Muscle_contraction [label="Improved Muscle\nContraction"];

AP -> K_channel [label="Opens"]; this compound -> Block [arrowhead=none]; Block -> K_channel [label="Inhibits"]; K_channel -> Prolonged_Depol [label="Leads to"]; Prolonged_Depol -> Ca_channel [label="Keeps Open"]; Ca_channel -> Ca_influx; Ca_influx -> ACh_release; ACh_release -> Muscle_contraction;

}

Caption: Mechanism of action of this compound at the presynaptic nerve terminal.Structure-Activity Relationship Studies

While comprehensive SAR studies specifically on 3,4-diaminopyridine are limited in the public domain, valuable insights can be drawn from studies on the closely related 4-aminopyridine (B3432731) (4-AP) and its derivatives. These studies reveal key structural features that govern the potency of potassium channel blockade.

Core Scaffold and Essential Features

The aminopyridine core is essential for activity. The protonated form of the amino group is thought to mimic a hydrated potassium ion, allowing it to enter and block the pore of the Kv channel.[6] The basicity of the pyridine (B92270) nitrogen and the exocyclic amino group are critical for maintaining the appropriate charge state at physiological pH.

Substitutions on the Pyridine Ring

Modifications to the pyridine ring, particularly at the 3-position (adjacent to the amino group in 4-AP, and between the two amino groups in 3,4-DAP), have a significant impact on activity.

Table 1: Structure-Activity Relationship of 4-Aminopyridine Analogs as K+ Channel Blockers [6][7]

| Compound | R1 (Position 2) | R2 (Position 3) | IC50 (µM) on Shaker K+ channels | Relative Potency (vs. 4-AP) |

| 4-Aminopyridine (4-AP) | H | H | 230 ± 20 | 1.0 |

| 3-Fluoro-4-aminopyridine (3F4AP) | H | F | 240 ± 30 | ~0.96 |

| 3-Methyl-4-aminopyridine (3Me4AP) | H | CH3 | 33 ± 4 | ~7.0 |

| 3-Methoxy-4-aminopyridine (3MeO4AP) | H | OCH3 | 630 ± 80 | ~0.37 |

| 3-Trifluoromethyl-4-aminopyridine (3CF34AP) | H | CF3 | 910 ± 120 | ~0.25 |

| 2-Trifluoromethyl-4-aminopyridine (2CF34AP) | CF3 | H | >10,000 | <0.02 |

Key Observations from SAR Data:

-

Small Alkyl Substitution at Position 3: A small alkyl group, such as a methyl group, at the 3-position dramatically increases potency (e.g., 3Me4AP is approximately 7-fold more potent than 4-AP).[7] This suggests that this position can accommodate small, lipophilic groups which may enhance binding within the channel pore.

-

Electron-Withdrawing and Bulky Groups: The introduction of electron-withdrawing groups (e.g., -CF3) or bulkier groups (e.g., -OCH3) at the 3-position generally leads to a decrease in potency.[7]

-

Substitution at Position 2: Substitution at the 2-position appears to be detrimental to activity, as evidenced by the significantly reduced potency of 2CF34AP.[7]

These findings suggest that for optimal potassium channel blocking activity, the aminopyridine scaffold should have a basic amino group at the 4-position and can be enhanced by a small, lipophilic substituent at the 3-position.

Experimental Protocols

The evaluation of this compound and its analogs as potassium channel blockers typically involves electrophysiological techniques to measure the flow of ions through the channels in cell membranes.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This is a widely used method for studying the properties of ion channels expressed in a heterologous system.[8]

1. Oocyte Preparation and cRNA Injection:

- Xenopus laevis oocytes are surgically harvested and defolliculated.

- Capped complementary RNA (cRNA) encoding the desired potassium channel subunit (e.g., Kv1.2) is synthesized in vitro.

- A calibrated volume of cRNA is microinjected into the oocytes.

- Injected oocytes are incubated for 2-5 days to allow for channel protein expression.[8]

digraph "TEVC_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=10]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, width=1.5, height=0.7]; edge [fontname="Arial", fontsize=9]; Harvest [label="Harvest Xenopus\nOocytes"]; cRNA_Synth [label="In vitro cRNA\nSynthesis"]; Microinjection [label="cRNA\nMicroinjection"]; Incubation [label="Incubation\n(2-5 days)"]; TEVC_Recording [label="Two-Electrode\nVoltage-Clamp Recording", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(I-V & G-V curves)"];

Harvest -> Microinjection; cRNA_Synth -> Microinjection; Microinjection -> Incubation; Incubation -> TEVC_Recording; TEVC_Recording -> Data_Analysis; }

Caption: Experimental workflow for Two-Electrode Voltage-Clamp (TEVC) studies.2. Electrophysiological Recording:

- An oocyte expressing the target channel is placed in a recording chamber and perfused with a specific recording solution.

- Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

- The voltage-clamp amplifier maintains the oocyte's membrane potential at a set holding potential.

- A series of voltage steps are applied to elicit ionic currents through the expressed channels.

- The resulting currents are recorded and digitized for analysis.[8]

3. Data Analysis:

- Current-voltage (I-V) relationships are plotted to determine the voltage-dependence of channel activation.

- Conductance-voltage (G-V) curves are generated to calculate the half-maximal activation voltage (V50).

- To determine the inhibitory potency (IC50) of a compound, concentration-response curves are generated by applying increasing concentrations of the drug and measuring the corresponding reduction in current amplitude.

Automated Patch-Clamp Electrophysiology

For higher throughput screening of this compound analogs, automated patch-clamp systems can be employed.[9][10]

1. Cell Culture:

- A stable cell line (e.g., CHO or HEK293) expressing the target potassium channel is cultured.

2. Assay Procedure:

- Cells are harvested and placed in suspension.

- The automated system uses a multi-well plate format where each well contains a planar patch-clamp aperture.

- Cells are automatically positioned onto the apertures to form gigaohm seals.

- Whole-cell patch-clamp configuration is established.

- Voltage protocols are applied, and currents are recorded in the presence and absence of test compounds.[9]

3. Data Acquisition and Analysis:

- The system software automatically acquires and analyzes the data, generating IC50 values for a large number of compounds in a short period.

Conclusion

The structure-activity relationship of this compound and its analogs is centered around the aminopyridine scaffold, with the position and nature of substituents on the pyridine ring playing a crucial role in determining the potency of potassium channel blockade. The insights gained from SAR studies on 4-aminopyridine derivatives provide a strong foundation for the rational design of novel and more potent potassium channel blockers. Electrophysiological techniques, such as two-electrode voltage-clamp and automated patch-clamp, are indispensable tools for the characterization of these compounds and the elucidation of their SAR. Further exploration of the chemical space around the 3,4-diaminopyridine core, guided by the principles outlined in this guide, holds the potential for the development of improved therapeutics for LEMS and other neurological disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ijsdr.org [ijsdr.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound for Lambert-Eaton myasthenic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Protocol to study human Kv1.2 potassium channel pathogenic sequence variants using two-electrode voltage-clamp technique - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Kinetic Map of the Homomeric Voltage-Gated Potassium Channel (Kv) Family - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Novel Amifampridine Analogs: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amifampridine (3,4-diaminopyridine) is a potassium channel blocker used in the treatment of Lambert-Eaton myasthenic syndrome (LEMS)[1][2]. Its mechanism of action involves blocking voltage-gated potassium channels in presynaptic nerve terminals, which prolongs the action potential duration, leading to an increased influx of calcium ions and subsequent enhancement of acetylcholine (B1216132) release[2][3][4]. This technical guide provides an in-depth overview of the synthesis of this compound and its novel analogs for research purposes. It includes detailed experimental protocols, data presentation in tabular format, and visualizations of key pathways and workflows.

Mechanism of Action: Signaling Pathway

This compound's therapeutic effect stems from its ability to modulate neurotransmission at the neuromuscular junction. The following diagram illustrates the signaling pathway affected by this compound.

Caption: Mechanism of action of this compound at the neuromuscular junction.

General Synthetic Strategies

The synthesis of this compound and its analogs typically involves the reduction of a corresponding nitropyridine precursor. This section outlines two primary synthetic routes starting from commercially available materials.

Route 1: From 3-Nitro-4-aminopyridine

A common and efficient method for synthesizing 3,4-diaminopyridine involves the catalytic hydrogenation of 3-nitro-4-aminopyridine.

Caption: Synthetic route to this compound from 3-nitro-4-aminopyridine.

Route 2: From 4-Methoxypyridine (B45360)

An alternative route involves a multi-step synthesis starting from 4-methoxypyridine, proceeding through nitration and amination before the final reduction.

Caption: Multi-step synthesis of this compound from 4-methoxypyridine.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis and characterization of this compound and its analogs.

Synthesis of 3,4-Diaminopyridine (this compound)

Method A: Catalytic Hydrogenation of 3-Nitro-4-aminopyridine [5]

-

Dissolution: In a suitable hydrogenation vessel, dissolve 3-nitro-4-aminopyridine (1 equivalent) in a mixture of methanol and tetrahydrofuran (B95107) (THF) (1:1 v/v).

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (10% by weight of the starting material).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 1 atm with hydrogen and stir the reaction mixture vigorously at 10°C for 24 hours.

-

Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 3,4-diaminopyridine as a solid.

Method B: Multi-step Synthesis from 4-Methoxypyridine [6]

-

Nitration: To a cooled (0°C) solution of concentrated sulfuric acid, add 4-methoxypyridine (1 equivalent) dropwise. Subsequently, add fuming nitric acid dropwise, maintaining the temperature below 30°C. After the addition is complete, heat the reaction mixture to 70°C for 24 hours. Cool the reaction mixture and pour it onto crushed ice. Neutralize with potassium carbonate to pH 10 and extract with ethyl acetate. The organic layer is washed, dried, and concentrated to give 4-methoxy-3-nitropyridine.

-

Amination: Dissolve the 4-methoxy-3-nitropyridine in ethanol (B145695) and transfer to a pressure vessel. Add concentrated aqueous ammonia (B1221849) and heat at 100°C for 24 hours. After cooling, evaporate the ethanol and filter the resulting solid to obtain 4-amino-3-nitropyridine.

-

Reduction: Dissolve the 4-amino-3-nitropyridine in methanol in a pressure vessel. Add 10% Pd/C catalyst (10% by mass). Pressurize the vessel with hydrogen to 0.3-0.5 MPa and react for 3 hours. Filter the reaction mixture and concentrate to obtain the crude product.

Synthesis of a Novel Analog: 2-Chloro-3,4-diaminopyridine

A potential route to a chlorinated analog involves the reduction of 2-chloro-4-amino-3-nitropyridine.

-

Reduction: In a round-bottom flask, suspend 2-chloro-4-amino-3-nitropyridine (1 equivalent) and iron powder (3.5 equivalents) in glacial acetic acid.

-

Reaction: Heat the mixture to reflux for 1.5 hours. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture and adjust the pH to 7.0-8.0 with a 50% aqueous sodium hydroxide (B78521) solution.

-

Extraction: Extract the product with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product can be purified by recrystallization from a benzene-cyclohexane mixture.

Purification by Recrystallization

The crude this compound or its analogs can be purified by recrystallization to obtain a product of high purity.

-

Solvent Selection: Choose a suitable solvent or solvent system. For 3,4-diaminopyridine, ethanol is a good choice. For analogs, a solvent screen may be necessary. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Filtration (Hot): If insoluble impurities are present, filter the hot solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

-

Data Acquisition: Acquire 1H and 13C NMR spectra on a 300 or 400 MHz spectrometer.

-

Data Analysis: Analyze the chemical shifts, integration, and coupling constants to confirm the structure of the synthesized compound.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Analyze the sample using an Electrospray Ionization (ESI) or other suitable mass spectrometer to determine the molecular weight of the compound.

Data Presentation

The following tables summarize the expected data for this compound and a selection of its potential novel analogs.

Table 1: Synthesis Data for this compound and Analogs

| Compound | Starting Material | Synthetic Route | Yield (%) | Melting Point (°C) |

| 3,4-Diaminopyridine | 3-Nitro-4-aminopyridine | Route 1 | ~97 | 218-220 |

| 3,4-Diaminopyridine | 4-Methoxypyridine | Route 2 | 60-70 | 218-220 |

| 2-Chloro-3,4-diaminopyridine | 2-Chloro-4-amino-3-nitropyridine | Reduction | - | - |

| 5-Bromo-3,4-diaminopyridine | 5-Bromo-3-nitro-4-aminopyridine | Reduction | - | - |

| 5-Methyl-3,4-diaminopyridine | 5-Methyl-3-nitro-4-aminopyridine | Reduction | - | - |

Note: Yields for analogs are hypothetical and would need to be determined experimentally.

Table 2: Spectroscopic Data for this compound

| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | MS (ESI) m/z |

| 3,4-Diaminopyridine | 7.33 (d, 1H), 6.78 (d, 1H), 6.40 (s, 2H), 5.15 (s, 2H) | 143.2, 138.9, 130.1, 123.5, 108.9 | [M+H]+ 110.1 |

Note: Specific spectral data for novel analogs would need to be acquired upon their synthesis and purification.

Experimental Workflow

The overall workflow for the synthesis and characterization of novel this compound analogs is depicted below.

Caption: General workflow for the synthesis and characterization of novel this compound analogs.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of novel this compound analogs. The detailed protocols for the synthesis of the parent compound can be adapted for the preparation of various substituted derivatives. The provided workflows and data tables offer a structured approach for researchers in the field of drug discovery and development to explore the chemical space around this important therapeutic agent. Further experimental work is required to determine the optimal reaction conditions and to fully characterize the physicochemical properties of these novel compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound phosphate? [synapse.patsnap.com]

- 3. ijsdr.org [ijsdr.org]

- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-depth Technical Guide to the Pharmacological Profiling of Amifampridine and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amifampridine (3,4-diaminopyridine, 3,4-DAP) is a voltage-gated potassium channel blocker utilized for the symptomatic treatment of rare neuromuscular disorders, most notably Lambert-Eaton Myasthenic Syndrome (LEMS).[1][2] Its therapeutic effect stems from its ability to enhance cholinergic neurotransmission at the neuromuscular junction. This compound undergoes extensive metabolism primarily through N-acetylation to a single, inactive metabolite, 3-N-acetylthis compound.[1] The rate of this metabolism is significantly influenced by a common genetic polymorphism in the N-acetyltransferase 2 (NAT2) enzyme, leading to distinct "fast" and "slow" acetylator phenotypes.[3][4] This polymorphism is a critical determinant of the drug's pharmacokinetics and safety profile, resulting in substantially higher plasma concentrations and a greater incidence of adverse events in slow acetylators.[5][6] This guide provides a comprehensive technical overview of the pharmacological properties of this compound and its primary metabolite, including its mechanism of action, pharmacokinetic and pharmacodynamic profiles, detailed experimental methodologies, and the clinical implications of its pharmacogenomic variability.

Mechanism of Action

This compound's primary mechanism of action is the blockade of voltage-gated potassium (K+) channels on presynaptic nerve terminals.[3][7] In pathological states like LEMS, autoantibodies target presynaptic voltage-gated calcium channels (VGCCs), impairing calcium influx and thereby reducing the release of the neurotransmitter acetylcholine (B1216132) (ACh).[2][8]

The sequence of events initiated by this compound is as follows:

-

Potassium Channel Blockade : this compound binds to and blocks the efflux of potassium ions through voltage-gated K+ channels.[1][7]

-

Prolonged Depolarization : This blockade prolongs the duration of the action potential in the presynaptic nerve terminal.[2][8]

-

Enhanced Calcium Influx : The extended depolarization allows voltage-gated Ca2+ channels to remain open for a longer period, increasing the influx of calcium ions into the nerve terminal.[1][9]

-

Increased Acetylcholine Release : The resultant increase in intracellular calcium concentration enhances the quantal release of ACh into the synaptic cleft, which can then activate postsynaptic nicotinic receptors on the muscle fiber, improving neuromuscular transmission and muscle strength.[1][2]

The primary metabolite, 3-N-acetylthis compound, is considered pharmacologically inactive.[4] In vitro studies have shown that it does not have significant activity at various receptors or ion channels, meaning the therapeutic effect is attributable solely to the parent drug.[10]

Caption: Mechanism of Action of this compound at the Neuromuscular Junction.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetics of this compound are characterized by rapid absorption, extensive metabolism influenced by genetic factors, and renal excretion.

Absorption and Distribution

-

Bioavailability : this compound is rapidly and well-absorbed after oral administration, with a high bioavailability of 93-100%.[1]

-

Tmax : Peak plasma concentrations (Tmax) are typically reached between 0.5 and 2 hours.[11]

-

Food Effect : Administration with a high-fat meal can reduce the rate and extent of absorption, decreasing Cmax by approximately 40-50% and AUC by about 20%.[11]

-

Distribution : The apparent volume of distribution (V/F) is large at 467 L, indicating wide distribution into tissues.[11] In vitro studies show a lack of significant plasma protein binding.[11]

Metabolism

This compound is primarily cleared through metabolism.[12]

-

Metabolic Pathway : It undergoes N-acetylation to form a single major metabolite, 3-N-acetylthis compound.[1][3]

-

Enzymes Involved : This reaction is catalyzed predominantly by the polymorphic N-acetyltransferase 2 (NAT2) enzyme, with minor contributions from NAT1.[4]

-

Metabolite Activity : The 3-N-acetylthis compound metabolite is pharmacologically inactive.[4][10]

Caption: Metabolic Pathway of this compound.

Excretion

-

Route of Elimination : The majority of the administered dose (93-100%) is eliminated via the kidneys within 24 hours.[1][11]

-

Urinary Composition : Approximately 19% of the dose is excreted as unchanged this compound, while 74-81% is excreted as the 3-N-acetylthis compound metabolite.[1]

Data Presentation: Pharmacokinetic Parameters

The pharmacokinetic profile of this compound is critically dependent on the patient's NAT2 acetylator status.[13] Slow acetylators exhibit significantly higher exposure to the active drug compared to fast acetylators.[6][14]

Table 1: General Pharmacokinetic Parameters of this compound and its Metabolite

| Parameter | This compound (Parent Drug) | 3-N-acetylthis compound (Metabolite) | Reference(s) |

| Bioavailability | 93-100% | N/A | [1] |

| Tmax (hours) | 0.5 - 2.0 | ~4.0 | [11] |

| Elimination Half-life (t½) | ~1.8 - 2.5 hours | ~4.0 hours | [1][11] |

| Volume of Distribution (V/F) | 467 L | N/A | [11] |

| Primary Route of Elimination | Metabolism (NAT2) & Renal | Renal | [1][4] |

| % Dose Excreted in Urine | ~19% (unchanged) | ~74-81% | [1] |

Table 2: Impact of NAT2 Phenotype on this compound Pharmacokinetics (Single 20 mg Dose)

| Parameter | Fast Acetylators | Slow Acetylators | Fold-Difference (Slow/Fast) | Reference(s) |

| Cmax (ng/mL) | 16.2 ± 4.56 | 56.7 ± 16.1 | ~3.5x | [6] |

| AUC0-inf (ng·h/mL) | 24.7 ± 2.47 | 142 ± 32.1 | ~5.7x | [6] |

| t½ (hours) | 1.23 ± 0.31 | 2.33 ± 0.59 | ~1.9x | [6] |

Data presented as mean ± standard deviation.

Table 3: Impact of NAT2 Phenotype on 3-N-acetylthis compound Pharmacokinetics

| Parameter | Fast Acetylators | Slow Acetylators | Observation | Reference(s) |

| Cmax | ~2-fold higher | Lower | Rapid formation in fast acetylators | [3][5] |

| AUC | ~1.5-fold higher | Lower | Higher overall metabolite production | [3] |

| t½ (hours, multiple dose) | 1.95 | 3.24 | Longer formation time in slow acetylators | [3] |

Experimental Protocols

In Vivo Pharmacokinetic and Pharmacogenomic Analysis

This protocol outlines a typical Phase 1 clinical study to evaluate the pharmacokinetics of this compound and the influence of NAT2 genotype.[3][6][12]

-

Objective : To determine the single- and multiple-dose pharmacokinetics, safety, and tolerability of this compound phosphate (B84403) in healthy volunteers stratified by NAT2 acetylator status.

-

Study Design : Open-label, single-center study.

-

Subject Population : Healthy male and female volunteers.

-

Methodology :

-

Phenotyping/Genotyping : Subjects are classified as "slow" or "fast" acetylators using both NAT2 genotyping and a caffeine (B1668208) challenge test.[3][6]

-

Dosing Regimen :

-

Single Dose Phase: Subjects receive single, escalating oral doses of this compound phosphate (e.g., 5 mg, 10 mg, 20 mg, 30 mg) with a washout period between doses.[3]

-

Multiple Dose Phase: Subjects receive a fixed dose (e.g., 20 mg) four times daily (QID) for a set period (e.g., 3 days) to assess steady-state kinetics.[3]

-

-

Sample Collection : Serial blood samples are collected at predefined time points post-dose (e.g., pre-dose, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours). Urine is also collected over specified intervals.[12][15]

-

Bioanalysis : Plasma and urine concentrations of this compound and 3-N-acetylthis compound are quantified using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.[15][16]

-

Pharmacokinetic Analysis : Non-compartmental analysis is used to calculate key PK parameters, including Cmax, Tmax, AUC, t½, and clearance (CL/F).[14]

-

Safety Monitoring : Adverse events, vital signs, ECGs, and clinical laboratory tests are monitored throughout the study.[12]

-

Caption: Workflow for a Clinical Pharmacokinetic and Pharmacogenomic Study.

In Vitro Potassium Channel Activity Assay (Electrophysiology)

To confirm the mechanism of action and determine the potency of this compound as a potassium channel blocker, whole-cell patch-clamp electrophysiology is the gold standard.[17]

-

Objective : To measure the inhibitory effect of this compound on specific voltage-gated potassium channels (e.g., Kv1.1, Kv1.3).

-

Cell System : A stable cell line (e.g., HEK-293 or CHO cells) heterologously expressing the specific human potassium channel subtype of interest.[17]

-

Methodology :

-

Cell Preparation : Cells are cultured on coverslips suitable for microscopy and electrophysiological recording.

-

Pipette Preparation : Glass micropipettes with a fine tip (resistance of 2-5 MΩ) are fabricated and filled with an intracellular solution mimicking the cell's internal ionic environment.

-

Giga-seal Formation : The micropipette is brought into contact with a single cell, and gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.[17]

-

Whole-Cell Configuration : A brief pulse of suction ruptures the cell membrane patch under the pipette, allowing electrical and chemical access to the entire cell interior.[17]

-

Voltage Clamp : The cell membrane potential is clamped at a holding potential (e.g., -80 mV). A voltage protocol, consisting of depolarizing steps (e.g., to +40 mV), is applied to activate the potassium channels and elicit an outward K+ current.

-

Compound Application : The baseline K+ current is recorded. Then, the cell is perfused with an extracellular solution containing increasing concentrations of this compound. The K+ current is recorded at each concentration until a steady-state effect is observed.[17]

-

Data Analysis : The peak current amplitude at each concentration is measured and normalized to the baseline current. A concentration-response curve is generated, and the half-maximal inhibitory concentration (IC50) is calculated to determine the potency of this compound.[17]

-

Conclusion

The pharmacological profile of this compound is well-defined, centering on its role as a potassium channel blocker that enhances acetylcholine release. Its primary metabolite, 3-N-acetylthis compound, is inactive. The most critical aspect for drug development and clinical application is the profound impact of NAT2 genetic polymorphism on the drug's pharmacokinetics. The 3- to 5-fold higher plasma exposure in slow acetylators necessitates careful dose titration and monitoring to balance efficacy with potential adverse events.[6][11] The experimental protocols outlined provide a robust framework for the continued investigation and characterization of this compound and other novel potassium channel blockers.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Genetic variation in aryl N-acetyltransferase results in significant differences in the pharmacokinetic and safety profiles of this compound (3,4-diaminopyridine) phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Genetic variation in aryl N-acetyltransferase results in significant differences in the pharmacokinetic and safety profiles of this compound (3,4-diaminopyridine) phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. neurology.org [neurology.org]

- 7. Table 3, Key Characteristics of this compound Phosphate - this compound phosphate (Firdapse) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound phosphate? [synapse.patsnap.com]

- 9. neurologylive.com [neurologylive.com]

- 10. tandfonline.com [tandfonline.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. walshmedicalmedia.com [walshmedicalmedia.com]

- 15. Investigation of N-Acetyltransferase 2-Mediated Drug Interactions of this compound: In Vitro and In Vivo Evidence of Drug Interactions with Acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]

- 16. yakhak.org [yakhak.org]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide on Amifampridine's Effect on Neurotransmitter Release Dynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amifampridine (3,4-diaminopyridine) is a voltage-gated potassium channel blocker that has demonstrated significant efficacy in the symptomatic treatment of Lambert-Eaton Myasthenic Syndrome (LEMS), a rare autoimmune disorder characterized by impaired presynaptic acetylcholine (B1216132) release.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its effects on neurotransmitter release dynamics. It includes a summary of quantitative data from clinical trials, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and neuromuscular disorders.

Introduction to this compound

This compound is an orally active and cell-permeable drug that primarily targets voltage-gated potassium (Kv) channels.[4] Its phosphate (B84403) salt form, this compound phosphate (Firdapse®), is approved for the treatment of LEMS in adults and pediatric patients.[1][5][6] LEMS is an autoimmune condition where antibodies target P/Q-type voltage-gated calcium channels (VGCCs) on the presynaptic nerve terminal, leading to reduced calcium influx and consequently, decreased acetylcholine (ACh) release at the neuromuscular junction (NMJ).[3][7][8] This impairment of neuromuscular transmission results in the hallmark symptoms of LEMS: proximal muscle weakness, autonomic dysfunction, and depressed tendon reflexes.[3][9]

This compound addresses the functional deficit caused by the autoimmune attack by enhancing the remaining neurotransmitter release.[2] It is considered a first-line symptomatic treatment for LEMS.[7][9]

Core Mechanism of Action: Modulation of Neurotransmitter Release

The therapeutic effect of this compound is centered on its ability to increase the concentration of ACh at the neuromuscular junction.[7] This is achieved through a precise sequence of events at the presynaptic terminal:

-

Blockade of Voltage-Gated Potassium Channels: this compound is a broad-spectrum blocker of Kv channels.[3] By binding to these channels, it inhibits the efflux of potassium ions (K+) from the presynaptic neuron.[3][9]

-

Prolongation of the Action Potential: The delayed repolarization of the nerve terminal due to K+ channel blockade leads to a prolongation of the action potential duration.[2][10][11]

-

Enhanced Calcium Influx: The extended depolarization keeps the voltage-gated calcium channels open for a longer period.[6][10] This increased open time allows for a greater influx of calcium ions (Ca2+) into the presynaptic terminal, compensating for the reduced number of functional VGCCs in LEMS patients.[2][10]

-

Increased Acetylcholine Release: The elevated intracellular Ca2+ concentration promotes the fusion of synaptic vesicles containing acetylcholine with the presynaptic membrane, leading to an enhanced quantal release of ACh into the synaptic cleft.[1][2][10] The relationship between calcium influx and neurotransmitter release is nonlinear, meaning a small increase in calcium can lead to a much larger increase in ACh release.[7]

-

Improved Neuromuscular Transmission: The increased availability of ACh in the synaptic cleft improves the stimulation of postsynaptic ACh receptors on the muscle fiber, thereby restoring neuromuscular transmission and alleviating muscle weakness.[2][10]

It is important to note that this compound is a symptomatic treatment and does not address the underlying autoimmune pathology of LEMS.[1][2]

Signaling Pathway of this compound's Action

Caption: Signaling pathway of this compound at the neuromuscular junction.

Quantitative Data on this compound's Efficacy

Clinical trials have provided quantitative evidence of this compound's effectiveness in treating LEMS. The following tables summarize key findings from pivotal studies.

Table 1: Efficacy of this compound in Phase 3 Clinical Trials

| Study | Primary Endpoint | This compound Phosphate Group | Placebo Group | P-value | Citation |

| LMS-002 | Change in Quantitative Myasthenia Gravis (QMGS) score | Maintained muscle strength | Statistically significant decline | 0.0452 | [3][7] |

| Change in Subject Global Impression (SGI) score | Maintained perception of well-being | Statistically significant decline | 0.0028 | [3][7] | |

| LMS-003 | Change in Quantitative Myasthenia Gravis (QMGS) score | Maintained muscle strength | Statistically significant decline | 0.0004 | [7][12] |

| Change in Subject Global Impression (SGI) score | Maintained perception of well-being | Statistically significant decline | 0.0003 | [7][12] | |

| LMS-005 (Japan) | Change in Quantitative Myasthenia Gravis (QMGS) score (from baseline) | -5.2 ± 2.8 | N/A | N/A | [13][14] |

Table 2: Electrophysiological Effects of this compound

| Parameter | Effect | Magnitude of Change | Citation |

| Compound Muscle Action Potential (CMAP) Amplitude | Improvement | Weighted mean difference of 1.69 mV | [15] |

| Repetitive Nerve Stimulation (RNS) | Increased CMAP amplitude | 579% increment at 50-Hz stimulation | [16] |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value | Citation |

| Bioavailability | 93-100% | [6][17] |

| Elimination Half-life | ~2.5 hours (this compound) | [6] |

| ~4 hours (3-N-acetylthis compound) | [6] | |

| Metabolism | N-acetylation to 3-N-acetylthis compound | [6][11] |

| Excretion | Primarily renal (19% unmetabolized, 74-81% as 3-N-acetylthis compound) | [6] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the effects of this compound.

In Vitro Electrophysiology: Patch-Clamp Recording

Objective: To measure the effect of this compound on voltage-gated potassium currents in isolated neurons or cell lines expressing specific Kv channel subtypes.

Methodology:

-

Cell Preparation:

-

Culture dorsal root ganglion (DRG) neurons or a suitable cell line (e.g., HEK293) transfected with the gene for the Kv channel of interest.

-

Isolate single cells for recording.

-

-

Patch-Clamp Setup:

-

Use a whole-cell patch-clamp configuration.

-

The internal (pipette) solution should contain a potassium-based solution (e.g., K-gluconate) and be buffered to a physiological pH.

-

The external (bath) solution should be a physiological saline solution (e.g., Tyrode's solution).

-

-

Recording Protocol:

-

Hold the cell at a negative membrane potential (e.g., -80 mV).

-

Apply a series of depolarizing voltage steps to elicit potassium currents.

-

Record the resulting currents in the absence (control) and presence of varying concentrations of this compound in the bath solution.

-

-

Data Analysis:

-

Measure the peak current amplitude at each voltage step.

-

Construct current-voltage (I-V) curves.

-

Generate dose-response curves to determine the IC50 of this compound for the specific Kv channel subtype.

-

Ex Vivo Neurotransmitter Release Assay: Microdialysis

Objective: To measure the effect of this compound on acetylcholine release from nerve terminals in a tissue preparation (e.g., rodent phrenic nerve-hemidiaphragm).

Methodology:

-

Tissue Preparation:

-

Dissect the phrenic nerve-hemidiaphragm preparation from a rodent.

-

Place the preparation in a temperature-controlled organ bath containing a physiological buffer (e.g., Krebs-Ringer solution) and continuously oxygenated.

-

-

Microdialysis Probe Implantation:

-

Insert a microdialysis probe into the muscle tissue near the neuromuscular junctions.

-

Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

-

Experimental Protocol:

-

Stimulate the phrenic nerve electrically to evoke acetylcholine release.

-

Collect dialysate samples at regular intervals before (baseline), during, and after the application of this compound to the organ bath.

-

-

Analysis of Acetylcholine:

-

Analyze the concentration of acetylcholine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

-

Data Analysis:

-

Calculate the percentage change in acetylcholine release from baseline in the presence of this compound.

-

Experimental Workflow for a Phase 3 Clinical Trial (e.g., LMS-002)

Caption: Generalized workflow of a phase 3 randomized withdrawal trial for this compound.

Conclusion

This compound is a well-characterized voltage-gated potassium channel blocker that effectively enhances neuromuscular transmission by increasing the presynaptic release of acetylcholine. Its mechanism of action directly counteracts the primary pathophysiological defect in Lambert-Eaton Myasthenic Syndrome. The quantitative data from clinical trials and electrophysiological studies robustly support its efficacy and provide a clear understanding of its therapeutic effects. The experimental protocols outlined in this guide serve as a foundation for further research into this compound and other potential modulators of neurotransmitter release. This comprehensive technical overview is intended to be a valuable resource for the scientific community in the ongoing efforts to develop and refine treatments for neuromuscular disorders.

References

- 1. grokipedia.com [grokipedia.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Clinical Review - this compound phosphate (Firdapse) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. firdapsehcp.com [firdapsehcp.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. neurologylive.com [neurologylive.com]

- 8. firdapsehcp.com [firdapsehcp.com]

- 9. nps.org.au [nps.org.au]

- 10. What is the mechanism of this compound phosphate? [synapse.patsnap.com]

- 11. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. This compound Phosphate (Firdapse) Is Effective in a Confirmatory Phase 3 Clinical Trial in LEMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. lamberteatonnews.com [lamberteatonnews.com]

- 15. ijsdr.org [ijsdr.org]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of Amifampridine in Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amifampridine, a voltage-gated potassium (Kv) channel blocker, is an established therapeutic agent for Lambert-Eaton myasthenic syndrome (LEMS), where it enhances neuromuscular transmission by increasing acetylcholine (B1216132) release. While its effects at the neuromuscular junction are well-characterized, its role in synaptic plasticity within the central nervous system (CNS) remains an area of active investigation. This technical guide explores the core mechanisms of this compound and its potential implications for synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). By examining its influence on neuronal excitability and neurotransmitter release, we provide a framework for understanding how this compound may modulate the synaptic changes that underlie learning and memory.

Introduction: The Mechanism of Action of this compound

This compound, and its chemical equivalent 3,4-diaminopyridine (3,4-DAP), exerts its primary effect by blocking voltage-gated potassium channels.[1][2][3] This action has a critical impact on the repolarization phase of the action potential in presynaptic nerve terminals. By inhibiting potassium efflux, this compound prolongs the duration of the presynaptic depolarization.[1][4] This extended depolarization leads to a greater influx of calcium ions (Ca2+) through voltage-gated calcium channels.[1][4] The elevated intracellular Ca2+ concentration enhances the fusion of synaptic vesicles with the presynaptic membrane, resulting in an increased release of neurotransmitters into the synaptic cleft.[1][4]

While the therapeutic application of this compound has largely focused on the release of acetylcholine at the neuromuscular junction to alleviate muscle weakness in LEMS, its ability to cross the blood-brain barrier suggests potential effects on central synaptic transmission and plasticity.[4]

This compound and its Potential Role in Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. The most studied forms of synaptic plasticity are long-term potentiation (LTP), a long-lasting enhancement of synaptic transmission, and long-term depression (LTD), a prolonged reduction in synaptic efficacy. The induction of these processes is critically dependent on the precise control of neuronal excitability and neurotransmitter release, both of which are modulated by potassium channels.

Indirect Evidence from a Related Compound: 4-Aminopyridine (B3432731) (4-AP)

Direct studies on the effect of this compound on LTP and LTD in the hippocampus, a key brain region for learning and memory, are limited. However, research on the related compound 4-aminopyridine (4-AP) provides valuable insights. A study investigating 4-AP's effects on hippocampal slices found that it significantly increased the amplitude of excitatory postsynaptic potentials (EPSPs).[5] While the probability of inducing LTP was either unchanged or slightly increased in the presence of 4-AP, the overall magnitude of the potentiation was not significantly different from control conditions.[6][7] This suggests that while potassium channel blockade can enhance baseline synaptic transmission, its influence on the mechanisms of LTP induction and expression may be more complex.

The Role of Potassium Channels in Hippocampal Plasticity

Various types of potassium channels are known to be crucial regulators of synaptic plasticity in the hippocampus. For instance, small-conductance Ca2+-activated K+ (SK) channels and large-conductance Ca2+- and voltage-activated K+ (BK) channels are involved in shaping the postsynaptic response and controlling neurotransmitter release.[8][9] Blockade of these channels can increase neuronal excitability and facilitate the induction of synaptic plasticity.[8] Given that this compound is a broad-spectrum potassium channel blocker, it is plausible that it could influence LTP and LTD by modulating the activity of these and other potassium channels in central synapses.

Quantitative Data on the Effects of this compound and Related Compounds

The following tables summarize quantitative data from studies on this compound (3,4-DAP) and 4-aminopyridine, primarily at the neuromuscular junction and in the hippocampus, respectively.

| Compound | Preparation | Parameter | Concentration | Effect | Reference |

| 3,4-Diaminopyridine | Rat Diaphragm Neuromuscular Junction | Quantal Content of first EPP | 100 µM | 95% increase | [10] |

| 3,4-Diaminopyridine | Rat Diaphragm Neuromuscular Junction | Transmitter Release (50 Hz stimulation) | 100 µM | Enhanced | [10] |

| 4-Aminopyridine | Rat Diaphragm Neuromuscular Junction | Quantal Content of first EPP | 100 µM | 97% increase | [10] |

| 4-Aminopyridine | Rat Hippocampal Slices (CA1) | Field EPSP Amplitude | Not Specified | Significantly Increased | [5] |

| 4-Aminopyridine | Rat Hippocampal Slices (CA1) | LTP Magnitude | 100 µM | Not Significantly Different from Control | [6][7] |

EPP: End-Plate Potential; EPSP: Excitatory Postsynaptic Potential; LTP: Long-Term Potentiation

Experimental Protocols

Investigating the Effect of this compound on Long-Term Potentiation in Hippocampal Slices

This protocol describes a general method for inducing and recording LTP in the CA1 region of the hippocampus, which can be adapted to study the effects of this compound.

1. Slice Preparation:

-

Anesthetize and decapitate a young adult rodent (e.g., Wistar rat).

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 4.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose.

-

Prepare 400 µm thick transverse hippocampal slices using a vibratome.

-

Allow slices to recover in an interface chamber with a continuous flow of oxygenated aCSF at room temperature for at least 1 hour before recording.[11]

2. Electrophysiological Recording:

-

Transfer a slice to a recording chamber perfused with oxygenated aCSF at 30-32°C.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes.

3. This compound Application:

-

Prepare a stock solution of this compound in aCSF.

-

Following the baseline recording, perfuse the slice with aCSF containing the desired concentration of this compound for a predetermined period (e.g., 20-30 minutes) to allow for drug equilibration.

4. LTP Induction and Recording:

-

Induce LTP using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.

-

Continue to record fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.

-

Compare the degree of potentiation in the presence of this compound to control slices that received HFS without the drug.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways involved in this compound's mechanism of action and its potential downstream effects on synaptic plasticity.

Conclusion and Future Directions

This compound's fundamental mechanism of blocking voltage-gated potassium channels to enhance neurotransmitter release provides a strong rationale for its potential role in modulating synaptic plasticity. While its effects are well-documented at the neuromuscular junction, direct evidence for its impact on long-term potentiation and depression in the central nervous system is still emerging. The available data from related compounds like 4-aminopyridine suggest that this compound could enhance baseline synaptic transmission and potentially lower the threshold for LTP induction.

Future research should focus on direct investigations of this compound and its analogue 3,4-diaminopyridine in established in vitro models of synaptic plasticity, such as hippocampal slice electrophysiology. Elucidating the specific subtypes of potassium channels in the CNS that are targeted by this compound and how their modulation translates to changes in LTP and LTD will be crucial. Furthermore, exploring the downstream signaling cascades, including the NMDA receptor and CaMKII pathways, will provide a more complete picture of this compound's influence on the molecular underpinnings of learning and memory. Such studies will not only enhance our understanding of synaptic plasticity but may also open new avenues for the therapeutic application of this compound in cognitive disorders.

References

- 1. neurologylive.com [neurologylive.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound phosphate? [synapse.patsnap.com]

- 5. 4-Aminopyridine-mediated increase in long-term potentiation in CA1 of the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Long-term potentiation and 4-aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Long-term potentiation and 4-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Small Conductance Ca2+-Activated K+Channels Modulate Synaptic Plasticity and Memory Encoding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BK potassium channels control transmitter release at CA3−CA3 synapses in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of 4-aminopyridine and 3,4-diaminopyridine on transmitter release at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Research on Amifampridine for Neurodegenerative Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amifampridine (3,4-diaminopyridine) is a voltage-gated potassium channel blocker that enhances cholinergic neurotransmission. While clinically approved for Lambert-Eaton myasthenic syndrome, its potential therapeutic utility in neurodegenerative disorders is an area of emerging preclinical investigation. This technical guide provides a comprehensive overview of the existing preclinical research on this compound and its related aminopyridines in the context of neurodegenerative diseases. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to support further research and drug development efforts in this domain.

Mechanism of Action

This compound's primary mechanism of action is the blockade of voltage-gated potassium channels (Kv) on presynaptic nerve terminals. This inhibition of potassium efflux prolongs the depolarization of the presynaptic membrane, leading to an increased open time of voltage-gated calcium channels (VGCC). The subsequent enhanced influx of calcium ions promotes the fusion of synaptic vesicles with the presynaptic membrane and increases the release of acetylcholine (B1216132) (ACh) into the synaptic cleft.[1][2][3] This augmentation of cholinergic signaling is the foundation of its therapeutic effects. In the context of neurodegenerative disorders, this mechanism is hypothesized to offer neuroprotection through multiple downstream pathways.

Signaling Pathway of this compound and Neuroprotection

Caption: Signaling cascade of this compound leading to neuroprotection.

Preclinical Studies in Neurodegenerative Disease Models

While extensive preclinical data for this compound in classic neurodegenerative models is limited in the public domain, studies on related aminopyridines and in relevant cellular models provide foundational evidence for its neuroprotective potential.

Alzheimer's Disease

A key preclinical study investigated the effects of 4-aminopyridine (B3432731) (4-AP), a compound structurally and functionally related to this compound, in a rat model of Alzheimer's disease.

-

Experimental Model: Amyloid-beta (Aβ) was injected into the hippocampus of Sprague Dawley rats to induce neuronal damage and microglial activation.[2]

-

Treatment: Daily administration of 1 mg/kg 4-AP.[2]

-

Key Findings: The study reported that 4-AP treatment suppressed microglial activation and provided neuroprotection. This effect was attributed to the blockade of the non-inactivating outwardly rectifying K+ current in activated microglia, leading to a reduction in the production of pro-inflammatory cytokines.[2]

Quantitative Data: 4-Aminopyridine in a Rat Model of Alzheimer's Disease

| Parameter | Vehicle Control | 4-AP (1 mg/kg) | Outcome | Reference |

| Microglial Activation | Heightened | Suppressed | Qualitative | [2] |

| Neuroprotection | Neuronal Damage | Observed | Qualitative | [2] |

Note: Specific quantitative data on the degree of microglial activation suppression and neuroprotection from the original study are not publicly available at this time.

Parkinson's Disease

No preclinical studies with specific quantitative data on motor function outcomes for this compound or 3,4-diaminopyridine in animal models of Parkinson's disease, such as the 6-OHDA or MPTP models, were identified in the conducted search.

Amyotrophic Lateral Sclerosis (ALS)

No preclinical studies with specific quantitative data on survival or motor function outcomes for this compound or 3,4-diaminopyridine in animal models of ALS, such as the SOD1G93A mouse model, were identified in the conducted search.

In Vitro Neuroprotection Data

In vitro studies provide further evidence for the neuroprotective effects of aminopyridines.

-

Model: Human microglia challenged with amyloid-beta and cultured rat hippocampal neurons.

-

Findings: 4-AP treatment reduced the release of pro-inflammatory mediators from human microglia and protected cultured rat hippocampal neurons from the neurotoxic effects of supernatants from amyloid-beta-treated microglia.[2]

Quantitative Data: In Vitro Neuroprotection

| Assay | Condition | Treatment | Outcome | Reference |

| Pro-inflammatory Mediator Release | Human microglia + Aβ | 4-AP | Reduced release | [2] |

| Neuronal Viability | Rat hippocampal neurons + Supernatant from Aβ-treated microglia | 4-AP | Protected neurons | [2] |

Note: Specific quantitative data from these in vitro studies are not publicly available at this time.

Preclinical Pharmacokinetics

Pharmacokinetic data for 3,4-diaminopyridine (this compound) has been characterized in healthy rats.

Pharmacokinetic Parameters of 3,4-Diaminopyridine in Rats (Intravenous Administration)

| Parameter | Value | Unit | Reference |

| Half-life (t½) | 15.9 ± 3.9 | min | [1] |

| Volume of distribution at steady-state (Vss) | 2.8 ± 0.7 | L/kg | [1] |

Tissue Distribution of 3,4-Diaminopyridine in Rats

The tissue-to-plasma partition coefficient (Kp) was found to be high in the kidney, heart, and muscle, with over 68% of the drug distributed to the muscle.[1]

Experimental Protocols

Alzheimer's Disease Model: Intra-hippocampal Amyloid-Beta Injection

This protocol describes the induction of an Alzheimer's-like pathology in rats.

-

Animal Model: Male Sprague Dawley rats.

-

Aβ Preparation: Amyloid-beta peptide is dissolved and aggregated to form oligomers or fibrils.

-

Stereotaxic Surgery:

-

Anesthetize the rat (e.g., with ketamine/xylazine).

-

Secure the animal in a stereotaxic frame.

-

Inject a prepared amyloid-beta solution bilaterally into the hippocampus at specific coordinates (e.g., relative to bregma).

-

-

Post-operative Care: Provide appropriate analgesia and monitor for recovery.

-

Treatment Administration: Begin daily administration of the test compound (e.g., 1 mg/kg 4-AP) via the desired route (e.g., intraperitoneal injection).

-

Behavioral Testing: After a recovery and treatment period, assess cognitive function using tests like the Morris water maze.

-

Histological Analysis: At the end of the study, perfuse the animals and prepare brain tissue for immunohistochemical analysis of neuronal damage and microglial activation (e.g., using Iba1 staining).

Experimental Workflow: Preclinical Neuroprotective Drug Screening

Caption: A generalized workflow for preclinical screening of neuroprotective compounds.

Conclusion and Future Directions

The preclinical evidence, although limited, suggests a potential neuroprotective role for this compound and related aminopyridines in the context of neurodegenerative disorders. The demonstrated ability to suppress microglial activation in an Alzheimer's disease model is a promising avenue for further investigation. However, there is a clear need for more comprehensive preclinical studies to establish the efficacy of this compound in robust animal models of Alzheimer's, Parkinson's, and ALS. Future research should focus on:

-

Quantitative Efficacy Studies: Conducting well-powered studies to assess the effects of this compound on cognitive function, motor performance, and survival in relevant animal models.

-

Dose-Response Characterization: Establishing clear dose-response relationships for neuroprotective effects.

-

Pharmacokinetics in Disease Models: Characterizing the pharmacokinetic profile of this compound in animal models of neurodegenerative diseases to ensure adequate central nervous system exposure.

-

Elucidation of Downstream Mechanisms: Further investigating the specific signaling pathways modulated by this compound that contribute to neuroprotection beyond the enhancement of acetylcholine release.

This technical guide serves as a foundation for these future efforts, consolidating the current knowledge and highlighting the critical gaps that need to be addressed to advance this compound as a potential therapeutic for neurodegenerative disorders.

References

Amifampridine's Potential in Demyelinating Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amifampridine (3,4-diaminopyridine), a voltage-gated potassium channel blocker, is an established treatment for Lambert-Eaton myasthenic syndrome. Its mechanism of action, which involves the prolongation of the action potential and enhancement of neurotransmitter release, has prompted investigation into its potential therapeutic applications in demyelinating diseases of the central nervous system (CNS), such as multiple sclerosis (MS). In demyelinated axons, the exposure of juxtaparanodal potassium channels leads to current leakage and conduction block. By blocking these channels, this compound and its analog, 4-aminopyridine (B3432731) (4-AP), have the potential to restore action potential propagation and improve neurological function.

This technical guide provides an in-depth overview of the preclinical evidence for the use of this compound and its analogs in experimental models of demyelinating diseases. It details the core mechanism of action, summarizes quantitative data from key studies, outlines experimental protocols, and visualizes the underlying signaling pathways. While much of the preclinical research in demyelinating models has utilized 4-AP, its similar mechanism of action to this compound provides a strong rationale for this compound's potential in this therapeutic area. In clinical settings, 4-AP has been shown to be more effective than 3,4-DAP for some MS symptoms, though 3,4-DAP had a different tolerability profile[1].

Core Mechanism of Action in Demyelination

In healthy myelinated axons, voltage-gated sodium channels are concentrated at the nodes of Ranvier, allowing for rapid saltatory conduction. The internodal and juxtaparanodal regions, covered by the myelin sheath, are rich in voltage-gated potassium channels. Demyelination exposes these potassium channels, leading to a leakage of potassium ions during action potential propagation. This current leak hyperpolarizes the axonal membrane, slowing or blocking conduction.

This compound and 4-AP are non-specific blockers of voltage-gated potassium channels. By physically obstructing the pore of these channels, they prevent the efflux of potassium ions, thereby prolonging the depolarization phase of the action potential. This allows the action potential to more effectively propagate across the demyelinated segment, restoring nerve conduction.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from key preclinical studies investigating the effects of aminopyridines in demyelinating disease models. It is important to note that the majority of this data is from studies using 4-aminopyridine (4-AP).

Table 1: Effects of 4-Aminopyridine on Clinical Score and Motor Function in EAE Models

| Animal Model | Treatment | Dosage | Outcome Measure | Result | Reference |

| MOG35-55-induced EAE in C57BL/6 mice | 4-Aminopyridine | 12.5 mg/kg/day in drinking water | Clinical EAE Score | Attenuated clinical score compared to vehicle. | [2][3] |

| PLP139-151-induced relapsing-remitting EAE in SJL/J mice | 4-Aminopyridine | Not specified | Clinical EAE Score | Ameliorated clinical course, particularly in the relapsing phase. | [4] |

| MOG35-55-induced EAE in C57BL/6 mice | 4-Aminopyridine | Not specified | Rotarod analysis | Improved mobility compared to untreated EAE mice. | [5] |

Table 2: Histopathological and Electrophysiological Effects of Aminopyridines

| Animal Model | Treatment | Dosage | Outcome Measure | Result | Reference |

| Cuprizone-induced demyelination in mice | 4-Aminopyridine and derivatives | Not specified | Corpus Callosum Thickness | Partially protected against cuprizone-induced decrease in thickness. | [6] |

| Relapsing-remitting EAE in SJL/J mice | 4-Aminopyridine | Not specified | Demyelination and cellular infiltrates | Less severe demyelination and fewer cellular infiltrates compared to control. | [3] |

| Lysophosphatidylcholine-induced demyelination in rat sciatic nerve | 4-Aminopyridine | Not specified | Axonal Conduction | Restored conduction in some previously blocked demyelinated axons. | [7] |

| Ethidium bromide-induced demyelination in rat dorsal column | 4-Aminopyridine | Clinical doses | Axonal Conduction | No consistent effect in restoring conduction to demyelinated axons. | [8] |

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) Induction and Treatment

1. EAE Induction (MOG35-55 in C57BL/6 Mice):

-

Animals: Female C57BL/6 mice, 8-12 weeks old.

-

Immunization: Mice are immunized subcutaneously with an emulsion containing 200 µg of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) and 200 µg of Mycobacterium tuberculosis H37Ra in Complete Freund's Adjuvant (CFA).

-

Pertussis Toxin Administration: On the day of immunization and 48 hours later, mice receive an intraperitoneal injection of 200 ng of pertussis toxin.

-

Clinical Scoring: Animals are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5, where 0 is no disease, 1 is tail limpness, 2 is hind limb weakness, 3 is hind limb paralysis, 4 is hind and forelimb paralysis, and 5 is moribund or dead.

2. 4-Aminopyridine Administration:

-

Prophylactic Treatment: 4-AP is added to the drinking water at a concentration calculated to provide a daily dose of approximately 12.5 mg/kg body weight, starting one week before EAE induction[9].

-

Therapeutic Treatment: Treatment can be initiated at the onset of clinical signs.

Cuprizone-Induced Demyelination

1. Demyelination Induction:

-

Animals: Male C57BL/6 mice, 8 weeks old.

-

Diet: Mice are fed a diet containing 0.2% (w/w) cuprizone (B1210641) for 5-6 weeks to induce demyelination of the corpus callosum.

2. 4-Aminopyridine Derivative Treatment:

-

The effects of 4-AP and its derivatives can be evaluated by administering the compounds during the demyelination or remyelination phase[6].

3. Histological Analysis:

-

Tissue Preparation: At the end of the experiment, mice are euthanized, and brains are collected for histological analysis.

-

Staining: Brain sections are stained with Luxol Fast Blue (LFB) to assess the degree of myelination and counterstained with Cresyl Violet for cellular morphology.

-

Quantification: The thickness of the corpus callosum or the intensity of LFB staining is quantified to determine the extent of demyelination or remyelination.

Signaling Pathways and Experimental Workflows

Mechanism of Action in Demyelinated Axons

Caption: this compound restores conduction in demyelinated axons.

Potential Neuroprotective Signaling Pathway